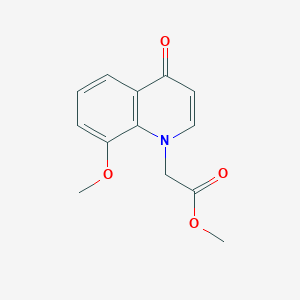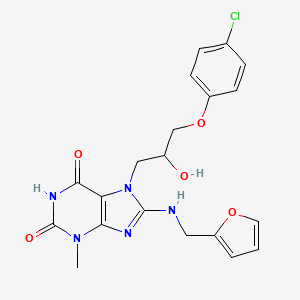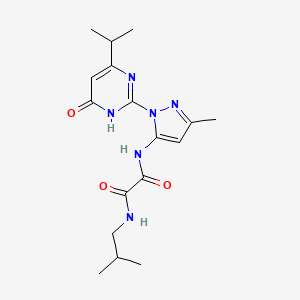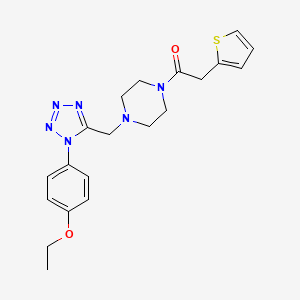![molecular formula C19H18N4O3S B2679488 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1207003-64-2](/img/structure/B2679488.png)
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound. It features a benzo[c][1,2,5]thiadiazole core linked to a tetrahydroquinoline moiety, which is further modified with a methoxyacetyl group. This structure endows it with unique chemical properties that have made it a subject of scientific interest.
Wirkmechanismus
Target of Action
Similar compounds based on the benzo[c][1,2,5]thiadiazole (btz) group have been used as photosensitisers , indicating that this compound may interact with light-sensitive targets.
Mode of Action
Btz-based compounds have been used in photochemistry , suggesting that this compound may interact with its targets through light-induced processes.
Biochemical Pathways
Btz-based compounds have been used in photocatalysis , indicating that this compound may influence light-dependent biochemical pathways.
Result of Action
Similar btz-based compounds have been used as fluorescent sensors , suggesting that this compound may have light-emitting properties when it interacts with its targets.
Action Environment
The use of similar btz-based compounds in photochemistry suggests that light conditions may play a significant role in this compound’s action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Synthesis of the Benzo[c][1,2,5]thiadiazole core: : Typically starts with the cyclization of 2-aminothiophenol with a carboxylic acid derivative.
Formation of the Tetrahydroquinoline Unit: : This is generally accomplished via a Pictet-Spengler reaction involving an appropriate aldehyde and an amine.
Introduction of Methoxyacetyl Group: : This can be done via a Friedel-Crafts acylation reaction using methoxyacetyl chloride.
Coupling of the Two Moieties: : The final step involves coupling the tetrahydroquinoline unit with the benzo[c][1,2,5]thiadiazole core, which can be achieved through an amide bond formation using standard peptide coupling reagents.
Industrial Production Methods:
Scalability of the synthetic process involves optimizing reaction conditions such as temperature, pressure, and solvents. Reagents like coupling agents (e.g., EDC, DCC) are often employed to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The compound may undergo oxidation at the tetrahydroquinoline ring, forming quinoline derivatives.
Reduction: : Reduction can target the nitro groups or sulfonyl groups, producing corresponding amines or thiols.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the benzo[c][1,2,5]thiadiazole core.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate, Chromium trioxide.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C), Lithium aluminum hydride (LiAlH4).
Substitution: : Sodium hydroxide, Hydrochloric acid, Nucleophiles like amines or thiols.
Major Products Formed:
The products largely depend on the type of reaction and conditions used. Oxidation typically yields quinoline derivatives, while reduction and substitution yield various modified forms of the original compound.
Wissenschaftliche Forschungsanwendungen
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide holds potential in various fields:
Chemistry: : Used as a building block for synthesizing other complex organic molecules.
Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Explored for its ability to interact with biological targets, potentially serving as a lead compound for drug development.
Industry: : Applications in developing new materials with specific electronic or optical properties.
Vergleich Mit ähnlichen Verbindungen
Benzo[c][1,2,5]thiadiazole derivatives: : Used in similar research applications, but may lack the specific methoxyacetyl and tetrahydroquinoline features.
Tetrahydroquinoline derivatives: : Commonly studied for their biological activities, but may not have the benzo[c][1,2,5]thiadiazole core.
That was a bit of a mouthful! Anything in there that sparked your interest or that you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-26-11-18(24)23-8-2-3-12-4-6-14(10-17(12)23)20-19(25)13-5-7-15-16(9-13)22-27-21-15/h4-7,9-10H,2-3,8,11H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRAWPUDRQMAIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one](/img/structure/B2679406.png)

![{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol](/img/structure/B2679409.png)

![ethyl 5-(3,5-dimethylbenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2679413.png)

![1-[(3S)-3-(4-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2679416.png)



![2-[2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2679424.png)

![N-(4-methoxybenzenesulfonyl)-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}acetamide](/img/structure/B2679427.png)
![3-[(Methylsulfanyl)methyl]benzoic acid](/img/structure/B2679428.png)
